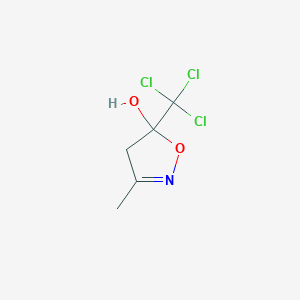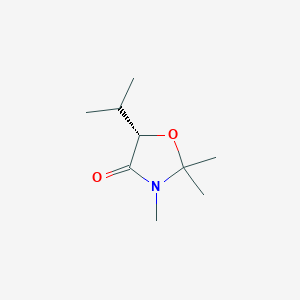
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The (S)-enantiomer of this compound is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-valinol with isobutyraldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may serve as a lead structure for developing new antimicrobial agents.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, particularly in the production of chiral drugs.
Wirkmechanismus
The mechanism of action of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, preventing the formation of essential proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one: The enantiomer of the compound, which may have different biological activities due to its opposite stereochemistry.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are also oxazolidinone derivatives with antibiotic properties.
Uniqueness
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its ®-enantiomer and other oxazolidinone derivatives. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(5S)-2,2,3-trimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-8(11)10(5)9(3,4)12-7/h6-7H,1-5H3/t7-/m0/s1 |
InChI-Schlüssel |
RJRMQDNKFZDYMG-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N(C(O1)(C)C)C |
Kanonische SMILES |
CC(C)C1C(=O)N(C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


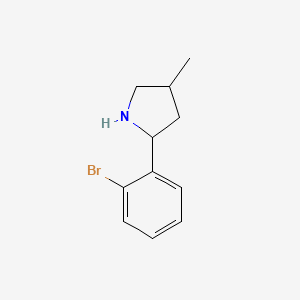
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
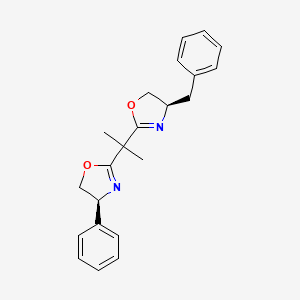
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
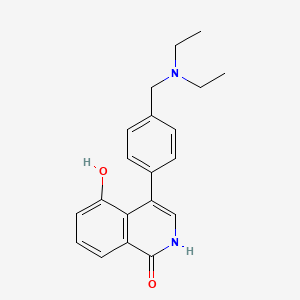
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
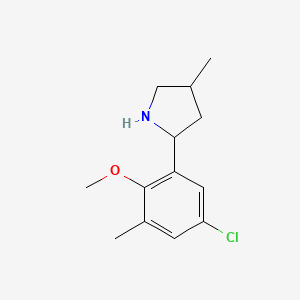

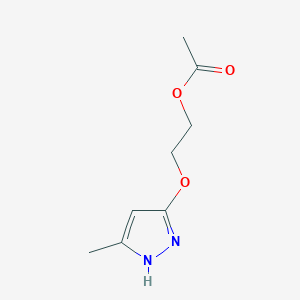
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
